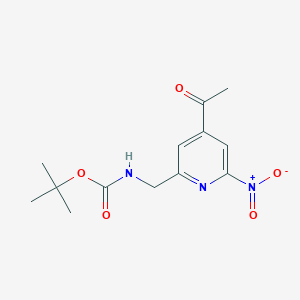
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17N3O5 and a molecular weight of 295.29 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: Similar structure but with different positioning of functional groups.
Tert-butyl (4-nitropyridin-2-yl)methylcarbamate: Lacks the acetyl group, leading to different chemical properties.
Propriétés
Formule moléculaire |
C13H17N3O5 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
tert-butyl N-[(4-acetyl-6-nitropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-8(17)9-5-10(15-11(6-9)16(19)20)7-14-12(18)21-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18) |
Clé InChI |
MJUITKVYCLXMEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)[N+](=O)[O-])CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
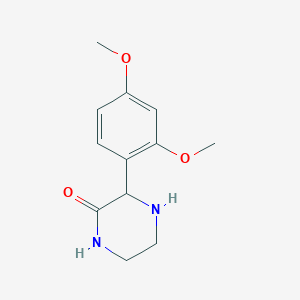

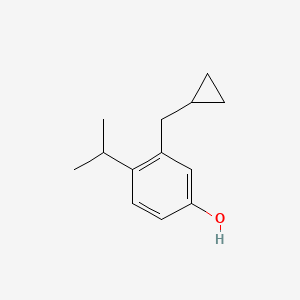
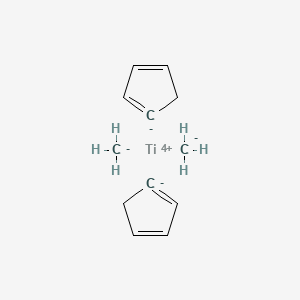
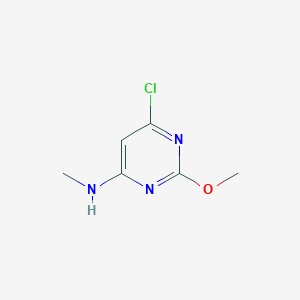
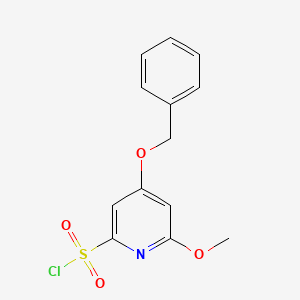
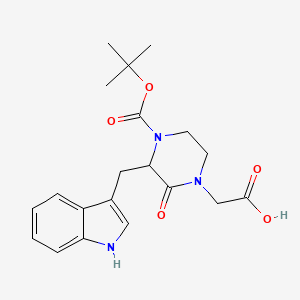
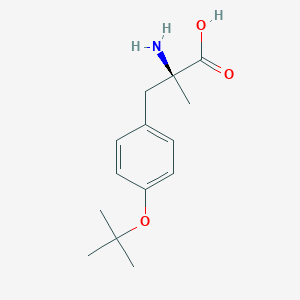
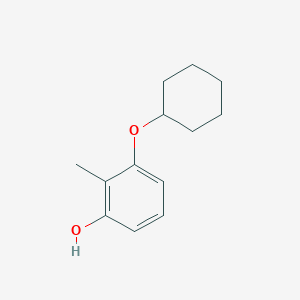
![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)

